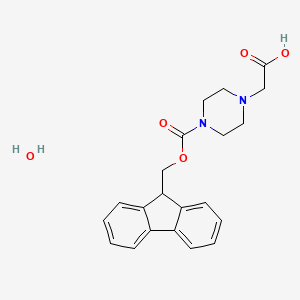

4-Fmoc-1-piperazineacetic acid hydrate

Description

Historical Context of Piperazine (B1678402) Derivatives in Synthetic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized in medicinal chemistry as a "privileged scaffold". This designation reflects the frequent appearance of this motif in a vast number of biologically active compounds and approved drugs. The unique physicochemical properties of the piperazine core, including its basicity, solubility, and conformational flexibility, have made it an invaluable component in drug design.

Historically, piperazine derivatives were initially explored for their anthelmintic properties. However, their role in synthetic chemistry has expanded dramatically over the decades. The versatile nature of the piperazine structure allows for diverse substitutions at its nitrogen atoms, enabling chemists to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This has led to the incorporation of the piperazine scaffold into a wide array of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anticancer drugs. In synthetic chemistry, the piperazine unit serves as a reliable linker or core structure in the generation of compound libraries for high-throughput screening, significantly accelerating the drug discovery process.

The Significance of Fmoc Protection in Amine and Carboxylic Acid Chemistry

The synthesis of peptides and other complex molecules containing amine functionalities necessitates the use of protecting groups to prevent unwanted side reactions. The development of the fluorenylmethyloxycarbonyl (Fmoc) protecting group by Carpino and Han in the 1970s marked a pivotal moment in synthetic chemistry, particularly for solid-phase peptide synthesis (SPPS).

The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent. This mild deprotection condition is a significant advantage over older methods, such as the Boc (tert-butyloxycarbonyl) strategy, which requires harsh acidic conditions for deprotection. The gentler conditions of Fmoc chemistry are compatible with a wider range of sensitive functional groups present in amino acid side chains and other complex molecular structures.

Furthermore, the Fmoc group's stability under acidic conditions allows for an orthogonal protection strategy. This means that different protecting groups on a molecule can be selectively removed without affecting others, a crucial requirement for the synthesis of complex, multifunctional compounds. The automation of Fmoc-based solid-phase peptide synthesis has become the standard for producing peptides for research and therapeutic purposes, owing to its efficiency and the high purity of the resulting products.

Overview of 4-Fmoc-1-piperazineacetic acid hydrate (B1144303) as a Versatile Research Building Block

4-Fmoc-1-piperazineacetic acid hydrate integrates the key features of the piperazine scaffold and Fmoc protection chemistry into a single, versatile building block. This compound is particularly valuable in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability and bioavailability.

The structure of this compound offers several strategic advantages for synthetic chemists. The Fmoc-protected nitrogen allows for its incorporation into a growing peptide chain or other molecule using standard coupling chemistries. The piperazine ring provides a constrained, yet flexible, structural element that can be used to control the conformation of the final product. The acetic acid moiety provides a point of attachment for further chemical modifications or for coupling to a solid support in SPPS.

In contemporary research, this compound is utilized in the construction of novel peptide analogues, scaffolds for combinatorial libraries, and as a linker in bioconjugation. The piperazine core can enhance the solubility and cell permeability of the final compounds, which is particularly beneficial in drug development. The ability to readily deprotect the Fmoc group under mild conditions allows for the subsequent elaboration of the molecule, making this compound a powerful tool in the design and synthesis of new chemical entities with tailored biological activities.

Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 180576-05-0 |

| Molecular Formula | C₂₁H₂₂N₂O₄ · xH₂O |

| Molecular Weight | 366.41 g/mol (anhydrous basis) sigmaaldrich.comscbt.com |

| Appearance | White to off-white solid chemimpex.com |

| Purity | ≥97.0% sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

| Solubility | Soluble in various organic solvents |

| Primary Application | Peptide synthesis, building block for drug discovery sigmaaldrich.comchemimpex.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.H2O/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14H2,(H,24,25);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKYLQKTKJFMNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fmoc 1 Piperazineacetic Acid Hydrate Production

Foundational Synthetic Routes and Mechanistic Considerations

The foundational synthesis of 4-Fmoc-1-piperazineacetic acid hydrate (B1144303) typically follows a convergent approach, where the piperazine (B1678402) ring is first mono-functionalized with either the Fmoc group or the acetic acid side chain, followed by the introduction of the second group.

One common route begins with the mono-N-alkylation of a protected piperazine derivative. For instance, piperazine can be mono-protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation of the remaining secondary amine with a haloacetic acid ester, such as ethyl bromoacetate. Subsequent deprotection of the Boc group and introduction of the Fmoc group using Fmoc-Cl or Fmoc-OSu, followed by hydrolysis of the ester, yields the desired product. The use of a base is crucial for the alkylation step to neutralize the hydrogen halide formed.

Alternatively, a more direct route involves the reaction of 1-piperazineacetic acid with an Fmoc-donating reagent. This approach simplifies the process by starting with a commercially available or easily synthesized precursor. The reaction is typically carried out in a suitable solvent system, often a mixture of an organic solvent and water, in the presence of a base to facilitate the reaction and neutralize the acidic byproducts.

The mechanism of Fmoc protection involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the Fmoc-reagent (e.g., Fmoc-Cl). This is followed by the elimination of a leaving group (e.g., chloride), resulting in the stable urethane (B1682113) linkage. The reaction conditions, such as pH and temperature, are critical to prevent side reactions, including the hydrolysis of the Fmoc reagent.

A general representation of one foundational synthetic route is depicted below:

Scheme 1: Synthesis via Mono-Fmoc-piperazine

Mono-Fmoc Protection: Piperazine is reacted with a controlled amount of Fmoc-Cl in a biphasic system (e.g., dichloromethane (B109758) and aqueous sodium bicarbonate) to yield 1-Fmoc-piperazine. Careful control of stoichiometry is necessary to minimize the formation of the di-Fmoc-piperazine byproduct.

Alkylation: The resulting 1-Fmoc-piperazine is then alkylated with an acetic acid derivative, such as bromoacetic acid or its ester, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in an aprotic solvent like dimethylformamide (DMF).

Hydrolysis and Hydration: If an ester of acetic acid is used, a final hydrolysis step is required to obtain the carboxylic acid. The product is then typically isolated as a hydrate.

| Step | Reactants | Reagents | Solvent | Typical Conditions |

| 1 | Piperazine, Fmoc-Cl | Sodium Bicarbonate | Dichloromethane/Water | 0°C to room temperature |

| 2 | 1-Fmoc-piperazine, Bromoacetic acid | DIPEA | DMF | Room temperature |

| 3 | 4-Fmoc-1-piperazineacetic acid ester | Lithium Hydroxide | THF/Water | Room temperature |

Modern Approaches to High-Yield Synthesis and Purity Control

Modern synthetic strategies for 4-Fmoc-1-piperazineacetic acid hydrate focus on improving yield, purity, and sustainability. These approaches often involve the use of advanced reagents and methodologies that streamline the synthesis and purification processes.

High-yield synthesis can be achieved through optimized reaction conditions, such as the use of more efficient Fmoc-donating reagents like Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide), which often leads to cleaner reactions and easier purification compared to Fmoc-Cl. The choice of base and solvent also plays a significant role. For instance, using a solid-supported base can simplify workup procedures by allowing for easy filtration to remove the base and its salt.

Purity control is paramount, as this compound is often used in solid-phase peptide synthesis (SPPS), where impurities can lead to the formation of undesired peptide sequences. nih.govsigmaaldrich.com High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of the final product. nih.gov Common impurities can include the di-Fmoc-piperazine, unreacted starting materials, and byproducts from the degradation of the Fmoc group. nih.gov To minimize these, purification methods such as recrystallization or column chromatography are often employed.

The quality of Fmoc-amino acid building blocks is critical for the successful synthesis of pure peptides. altabioscience.com Enhanced specifications for these building blocks often include high HPLC purity (≥99%), high enantiomeric purity (≥99.8%), and low content of free amine (≤0.2%) and acetate (B1210297) (≤0.02%). sigmaaldrich.com These standards are also applicable to specialized building blocks like this compound.

| Parameter | Method/Reagent | Rationale for High Yield and Purity |

| Fmoc Reagent | Fmoc-OSu | Higher reactivity and cleaner reaction profile than Fmoc-Cl. |

| Base | Solid-supported bases (e.g., polymer-bound DIPEA) | Simplifies workup and purification by filtration. |

| Purification | Recrystallization, Flash Chromatography | Effective removal of byproducts and unreacted starting materials. |

| Quality Control | HPLC, NMR Spectroscopy | Ensures high purity and correct structure of the final compound. |

Chemoenzymatic and Stereoselective Synthesis Research

While the primary structure of 4-Fmoc-1-piperazineacetic acid is achiral, research into chemoenzymatic and stereoselective methods for the synthesis of substituted piperazine derivatives is an active area of investigation. These approaches offer the potential for creating chiral analogs of this compound, which could be valuable for developing stereospecific peptide mimetics and other bioactive molecules.

Biocatalysis, utilizing enzymes such as lipases or proteases, can be employed for the regioselective acylation or deprotection of piperazine derivatives. researchgate.net For example, an enzyme could potentially be used to selectively acylate one of the nitrogen atoms of piperazine, leading to a more efficient and greener synthesis of the mono-acylated intermediate. While specific enzymatic routes to this compound are not extensively documented, the principles of biocatalysis are applicable. researchgate.net

Stereoselective synthesis of piperazine derivatives often starts from chiral precursors, such as amino acids. nih.govnih.gov These methods allow for the construction of piperazine rings with defined stereochemistry at the carbon atoms. Although not directly applicable to the synthesis of the achiral 4-Fmoc-1-piperazineacetic acid, these methodologies are crucial for the development of chiral variants. For instance, an enantioselective synthesis could involve the asymmetric alkylation of a prochiral piperazine derivative.

Research in this area is driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. The development of efficient chemoenzymatic and stereoselective routes would represent a significant advancement in the synthesis of complex piperazine-based building blocks.

Process Optimization for Laboratory and Research Scale

Optimizing the synthesis of this compound for laboratory and research scales focuses on efficiency, cost-effectiveness, and safety. Key aspects of process optimization include the selection of starting materials, reaction conditions, and purification methods.

For laboratory-scale synthesis, a one-pot procedure where sequential reactions are carried out in the same vessel without intermediate purification can significantly improve efficiency and reduce waste. For example, the mono-Fmoc protection of piperazine followed by in-situ alkylation could be a viable one-pot approach.

The choice of solvents and reagents is also a critical factor. Greener solvents and less hazardous reagents are increasingly being adopted to improve the sustainability of chemical syntheses. For instance, replacing chlorinated solvents with more environmentally benign alternatives is a common goal in process optimization.

Furthermore, the development of robust purification protocols is essential. While chromatography is effective, it can be time-consuming and expensive for larger scales. Developing reliable crystallization methods can provide a more scalable and cost-effective means of obtaining a high-purity product.

The stability of the Fmoc group under various conditions is another important consideration. The Fmoc group is base-labile, and its stability can be affected by the choice of base and solvent during the synthesis and workup. nih.gov Careful control of pH and temperature is necessary to prevent premature deprotection.

| Optimization Parameter | Strategy | Benefit |

| Reaction Time | One-pot synthesis | Reduced handling, solvent use, and time. |

| Reagent Selection | Use of less hazardous reagents | Improved safety and environmental profile. |

| Solvent Selection | Use of greener solvents | Reduced environmental impact. |

| Purification | Development of crystallization methods | More scalable and cost-effective than chromatography. |

| Monitoring | In-process controls (e.g., TLC, HPLC) | Ensures reaction completion and helps identify potential issues early. |

Strategic Derivatization of 4 Fmoc 1 Piperazineacetic Acid Hydrate

Selective Functionalization of Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in 4-Fmoc-1-piperazineacetic acid hydrate (B1144303) contains two nitrogen atoms. One is a tertiary amine, part of the acetic acid substitution, while the other is a secondary amine protected by the base-labile Fmoc group. The presence of the unprotected tertiary amine and the potential for deprotection of the secondary amine allows for selective functionalization. However, the most common strategic use of this compound involves the derivatization of the second piperazine nitrogen after the Fmoc group has been removed, or by using a precursor where the second nitrogen is unprotected.

Key functionalization reactions at the piperazine nitrogen atoms include:

N-Alkylation: This reaction involves the introduction of an alkyl group onto a nitrogen atom. For selective monoalkylation of the piperazine core, one nitrogen is typically protected (e.g., with a Boc group as a precursor) while the other is reacted with an alkyl halide. researchgate.net Reductive amination is another effective method, where the secondary amine reacts with an aldehyde or ketone in the presence of a reducing agent, which avoids the risk of forming quaternary ammonium (B1175870) salts. nih.govnih.gov

N-Arylation: The introduction of an aryl group onto the piperazine nitrogen can be achieved through several methods. The most common are palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions. nih.gov For electron-deficient (hetero)arenes, nucleophilic aromatic substitution (SNAr) is also a feasible pathway. nih.gov These reactions are fundamental in medicinal chemistry for creating the arylpiperazine motif found in many pharmaceuticals.

Acylation: The secondary amine of a deprotected piperazine can readily react with acyl halides or acid anhydrides to form amides. ambeed.com This reaction is crucial for linking the piperazine moiety to other carboxylic acid-containing molecules. The selectivity of acylation often favors primary amines over secondary amines, a factor that can be exploited in competitive reaction scenarios. researchgate.net

Chemical Modifications at the Acetic Acid Side Chain

The carboxylic acid moiety of 4-Fmoc-1-piperazineacetic acid hydrate is a key site for modification, primarily through the formation of amide or ester bonds. This functionality allows the compound to be incorporated into larger molecular structures, such as peptides.

Amide Bond Formation: The most prevalent modification is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This reaction is central to peptide synthesis. researchgate.netresearchgate.net To facilitate this, the carboxylic acid must first be activated. A wide array of coupling reagents is available for this purpose, each with specific advantages regarding efficiency and suppression of side reactions like racemization. bachem.commerckmillipore.com

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Widely used, especially DIC in solid-phase synthesis as its urea (B33335) byproduct is soluble. Often used with additives like HOBt to minimize racemization. bachem.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Highly efficient and fast-acting reagents with low racemization rates. Byproducts are generally soluble, facilitating purification. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP | Very reactive reagents, effective for difficult couplings. PyBOP is often preferred over BOP as the byproduct of the latter is carcinogenic. bachem.commerckmillipore.com |

Esterification: While less common for this specific compound's application in peptide chemistry, the carboxylic acid can also be converted into an ester. This can be achieved by reaction with an alcohol under acidic conditions or by using coupling reagents like DCC with a catalytic amount of a base such as 4-(N,N-dimethylamino)pyridine (DMAP). peptide.com

Orthogonal Protecting Group Strategies in Conjunction with Fmoc

In complex multi-step syntheses, the use of orthogonal protecting groups is essential. Orthogonal groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. iris-biotech.debiosynth.com The Fmoc group is cleaved under mildly basic conditions, typically with a solution of piperidine (B6355638) in DMF. nih.govtotal-synthesis.com This allows for its use in combination with protecting groups that are labile under different conditions.

For a molecule like 4-Fmoc-1-piperazineacetic acid, a second, orthogonal protecting group could be employed on the other piperazine nitrogen in a precursor molecule. This enables selective deprotection and functionalization of either nitrogen at different stages of a synthesis.

| Protecting Group | Abbreviation | Removal Conditions | Orthogonality with Fmoc |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid - TFA) iris-biotech.de | Fully Orthogonal total-synthesis.com |

| Trityl | Trt | Mild acid (e.g., 1% TFA in DCM) iris-biotech.depeptide.com | Fully Orthogonal |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) total-synthesis.com | Quasi-Orthogonal (Fmoc is stable to hydrogenolysis, but selectivity can be an issue) total-synthesis.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) sigmaaldrich.com | Fully Orthogonal |

The most common orthogonal strategy pairs the base-labile Fmoc group with an acid-labile group like Boc or Trt. iris-biotech.de For example, a precursor molecule, N-Boc-N'-Fmoc-piperazine, would allow for the removal of the Fmoc group with piperidine to expose one nitrogen for derivatization. Subsequently, the Boc group could be removed with TFA to allow for functionalization of the second nitrogen.

Tandem and Cascade Reactions Utilizing the Compound Scaffold

Tandem (or cascade) reactions are processes where multiple bond-forming events occur in a single pot without isolating intermediates, leading to a rapid increase in molecular complexity. The scaffold of this compound possesses multiple reactive sites that can potentially be utilized in such reactions.

While specific tandem reactions starting directly with this compound are not extensively documented, the piperazine core is a common participant in various multicomponent and cascade reactions. thieme-connect.comnih.gov

Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi reaction, can be used to construct piperazine scaffolds or derivatize them in a convergent manner. thieme-connect.comrug.nlthieme-connect.com For example, a precursor like piperazine could participate in a one-pot, four-component Ugi condensation to rapidly generate complex piperazine-2-carboxamides. thieme-connect.com

Tandem Cyclization Reactions: The piperazine scaffold can be formed through tandem reactions. One example is a tandem reductive amination-transamidation-cyclization process to produce substituted piperazin-2-ones in a single pot. nih.gov Another approach involves the ring-opening of activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to stereoselectively form highly substituted piperazines. acs.org

Potential Applications of the Scaffold: The functional groups of this compound (after deprotection of the Fmoc group) could theoretically be employed in tandem sequences. For instance, the secondary amine could participate in an initial reaction (e.g., a Michael addition), and the nearby acetic acid moiety could then undergo an intramolecular cyclization with the newly formed intermediate. Such strategies allow for the efficient construction of fused bicyclic systems.

Applications of 4 Fmoc 1 Piperazineacetic Acid Hydrate in Advanced Organic Synthesis and Chemical Biology

Role in Heterocyclic Chemistry Research

The piperazine (B1678402) ring is a ubiquitous structural motif in a vast array of biologically active compounds and is recognized as a "privileged scaffold" in drug discovery. nih.govnih.govtandfonline.com The incorporation of the 4-Fmoc-1-piperazineacetic acid hydrate (B1144303) building block provides a strategic entry point into the synthesis of diverse heterocyclic systems. The presence of both a secondary amine within the piperazine ring and a carboxylic acid functionality allows for a variety of chemical transformations.

One key application in heterocyclic chemistry is the synthesis of diketopiperazines (DKPs). DKPs are cyclic dipeptides that can serve as rigid scaffolds in peptidomimetics and are known to exhibit a range of biological activities. The intramolecular cyclization of a dipeptide containing a piperazine-derived residue can lead to the formation of piperazine-fused DKP analogs. iris-biotech.de The Fmoc protecting group on 4-Fmoc-1-piperazineacetic acid hydrate allows for its seamless integration into a peptide sequence via solid-phase peptide synthesis (SPPS), after which the terminal amine can be deprotected and induced to cyclize with the adjacent amide bond, often under basic or thermal conditions, to yield the desired heterocyclic structure. nih.govnih.gov

Furthermore, the piperazine core of this compound can be further functionalized to create more complex heterocyclic systems. The secondary amine in the piperazine ring, after removal of the Fmoc group, can participate in various cyclization reactions, such as condensations with dicarbonyl compounds or Michael additions, to form fused polycyclic structures. This versatility makes it a valuable tool for generating libraries of novel heterocyclic compounds for high-throughput screening in drug discovery programs.

Integration into Peptide and Peptidomimetic Synthesis Methodologies

This compound is a cornerstone building block in the synthesis of peptides and peptidomimetics, primarily due to the widespread adoption of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry in solid-phase peptide synthesis (SPPS). researchgate.net

Fmoc-SPPS is the dominant method for the chemical synthesis of peptides. nih.gov It relies on the use of amino acids with their α-amino group temporarily protected by the base-labile Fmoc group. This compound is readily incorporated into peptide chains using standard SPPS protocols. nih.govsigmaaldrich.comscbt.com The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. Each cycle consists of the deprotection of the Fmoc group, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. uci.edu

The use of piperazine itself as a deprotection reagent in Fmoc-SPPS has been investigated as an alternative to piperidine. uspto.gov Studies have shown that piperazine can be an effective Fmoc-deprotecting agent and, in some cases, may reduce certain side reactions, such as aspartimide formation. uspto.govresearchgate.net The structural similarity of this compound to the deprotection reagent highlights the intrinsic compatibility of the piperazine moiety with the Fmoc-SPPS workflow.

The incorporation of this compound into a peptide sequence can impart unique properties to the final molecule. The piperazine ring can influence the peptide's conformation, solubility, and proteolytic stability.

Table 1: Comparison of Common Deprotection Reagents in Fmoc-SPPS

| Reagent | Concentration | Advantages | Disadvantages |

| Piperidine | 20% in DMF | Fast and efficient deprotection | Can promote side reactions like aspartimide and diketopiperazine formation. nih.govnih.gov |

| Piperazine | 20% in DMF | Can reduce aspartimide formation in sensitive sequences. uspto.govresearchgate.net | May have slightly slower deprotection kinetics compared to piperidine. |

| 4-Methylpiperidine | 20% in DMF | Similar efficiency to piperidine, not a controlled substance. scielo.org.mxresearchgate.net | Less commonly used than piperidine. |

| DBU/Piperazine | 2% DBU/5% Piperazine in NMP | Rapid deprotection, can suppress diketopiperazine formation. nih.gov | Requires careful optimization to avoid other side reactions. |

While SPPS is the most common method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of shorter peptides. rsc.org this compound can also be utilized in solution-phase peptide synthesis. The synthetic steps are analogous to SPPS, involving the coupling of the Fmoc-protected piperazine derivative with an amino acid ester, followed by Fmoc deprotection and subsequent coupling with another protected amino acid. rsc.org

A key challenge in solution-phase synthesis is the purification of intermediates after each step. The physicochemical properties of the piperazine moiety can be advantageous in this regard, potentially aiding in the purification process through extractions or crystallizations.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and oral bioavailability. mdpi.com A common strategy in peptidomimetic design is to introduce conformational constraints to lock the molecule into its bioactive conformation. The incorporation of cyclic structures, such as the piperazine ring of this compound, can be an effective way to achieve this. nih.gov

When incorporated into a peptide backbone, the piperazine unit can act as a turn-inducing element, forcing the peptide chain to adopt a specific secondary structure, such as a β-turn. nih.gov Beta-turns are crucial for molecular recognition in many biological processes. By replacing a flexible portion of a peptide with a more rigid piperazine-containing moiety, it is possible to create peptidomimetics with higher receptor affinity and selectivity. The synthesis of such conformationally restricted peptidomimetics often follows standard Fmoc-SPPS protocols, with the this compound being introduced at the desired position in the sequence. nih.gov

Utility in Medicinal Chemistry Building Block Development

The structural features of this compound make it a valuable building block for the development of novel therapeutic agents.

As previously mentioned, the piperazine ring is considered a privileged structure in medicinal chemistry. nih.govnih.govtandfonline.com This is because this scaffold is found in a multitude of drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov The piperazine moiety can participate in key interactions with biological targets, such as hydrogen bonding and salt bridges, and can also serve as a non-covalent linker to connect different pharmacophoric elements. nih.gov

This compound provides a convenient starting point for the construction of libraries of piperazine-containing compounds for lead discovery. The Fmoc-protected amino acid functionality allows for its attachment to a solid support, enabling the use of combinatorial chemistry techniques. The piperazine ring can then be further derivatized at the secondary amine position to introduce a wide variety of substituents, leading to a diverse collection of molecules for biological screening. This approach has been successfully employed in the discovery of new ligands for various receptors and enzymes.

The ability to readily incorporate the piperazine scaffold into peptide-like structures also opens up avenues for the development of novel peptide-based drugs with improved pharmacokinetic properties. The piperazine unit can enhance the aqueous solubility and metabolic stability of peptides, addressing some of the key challenges in peptide drug development.

Synthesis of Novel Chemical Probes and Ligands for Target Validation

This compound serves as a crucial building block in the synthesis of novel chemical probes and ligands designed for target validation in drug discovery and chemical biology. Its unique structure, combining a piperazine core, a versatile acetic acid linker, and a strategically placed Fmoc protecting group, allows for its incorporation into a diverse range of molecular architectures. The piperazine scaffold is a privileged structure frequently found in biologically active compounds, making it an excellent foundation for designing ligands with high affinity and specificity for biological targets. rsc.orgresearchgate.net

The Fmoc (9-fluorenylmethyloxycarbonyl) group is instrumental in its application, particularly in Solid-Phase Peptide Synthesis (SPPS). nih.gov This protecting group allows for the controlled, stepwise assembly of complex molecules on a solid support. smolecule.comchemimpex.com Researchers can selectively deprotect the secondary amine of the piperazine ring after incorporating the moiety into a larger structure, enabling further functionalization. This process is essential for attaching reporter molecules (like fluorophores or biotin) to create chemical probes or for building out the structure of a ligand to optimize its binding to a target protein.

One key area of application is the development of ligands for receptors. Piperazine derivatives have been synthesized and evaluated as antagonists for various receptors, such as histamine (B1213489) H3 and sigma-1 receptors. nih.gov The rigid conformation of the piperazine ring can help in orienting pharmacophoric elements in a precise three-dimensional arrangement, which is critical for effective receptor binding. By using this compound, medicinal chemists can systematically modify the ligand structure, for instance, by extending the molecule from the acetic acid group to explore the binding pocket of a target protein.

Furthermore, this compound is valuable in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging, a powerful technique for in vivo target validation. For example, piperazine-containing molecules have been developed as potential PET imaging agents for brain NK1 receptors. nih.gov The synthesis involves incorporating a radionuclide, such as Carbon-11, onto the piperazine structure. The use of the Fmoc-protected precursor allows for the core structure to be built, after which the Fmoc group is removed, and the radiolabel is introduced in a late-stage synthetic step.

The table below summarizes examples of piperazine-based ligands and probes, illustrating the versatility of the piperazine scaffold in targeting different biological systems.

| Compound Class | Biological Target/Application | Key Structural Feature | Reference |

| Piperazine-based Antagonists | Histamine H3 / Sigma-1 Receptors | Piperidine or Piperazine core for receptor interaction | nih.gov |

| Piperazine-conjugated Ferritin | siRNA delivery to cancer cells | Cationic piperazine for nucleic acid interaction | nih.gov |

| Radiolabeled Piperazines | Brain NK1 Receptors (PET Imaging) | Piperazine scaffold for radiolabel attachment | nih.gov |

| Benzimidazole-piperazine hybrids | Anticancer agents | Cytotoxic activity against human cancer cell lines | researchgate.net |

Applications in Supramolecular Chemistry Research

The structural characteristics of this compound make it a compelling component in the field of supramolecular chemistry. This area of research focuses on chemical systems composed of discrete numbers of molecules that are held together by non-covalent intermolecular forces. The formation of these complex assemblies is driven by principles of molecular self-assembly and molecular recognition.

The Fmoc group is a well-known and powerful motif for inducing self-assembly. The large, planar, and aromatic fluorenyl rings can engage in strong π-π stacking interactions, which provide the driving force for the organization of individual molecules into larger, ordered structures like fibers, tapes, and gels. nih.gov Fmoc-protected amino acids, for instance, are widely used as low molecular weight gelators (LMWGs) that can form extensive fibrous networks, entrapping solvent to create supramolecular gels. nih.gov The presence of the Fmoc group in this compound provides this same capability for self-assembly.

In addition to the Fmoc group, the piperazine ring and the carboxylic acid function contribute to the formation of supramolecular structures through hydrogen bonding. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the carboxylic acid group is an excellent hydrogen bond donor and acceptor. rsc.org These interactions, in concert with the π-π stacking of the Fmoc groups, can lead to the formation of highly organized, three-dimensional networks. nih.govrsc.org

Research has shown that piperazine and its derivatives can form interesting organic supramolecular structures and inclusion complexes. rsc.orgresearchgate.net In these systems, piperazine can act as a guest molecule encapsulated within a larger host framework or as a building block that connects other components through charge-assisted hydrogen bonds. rsc.orgresearchgate.net For example, crystallographic studies have revealed that piperazine can form salts with aromatic acids, where proton transfer leads to N–H···O hydrogen bonds that define the resulting supramolecular architecture. rsc.org The bifunctional nature of this compound, containing both a basic piperazine unit and an acidic carboxylic acid unit, alongside the bulky Fmoc group, suggests its potential to form complex and stable supramolecular assemblies through a combination of ionic interactions, hydrogen bonding, and π-π stacking.

The table below outlines the key molecular interactions that enable the application of Fmoc-piperazine derivatives in supramolecular chemistry.

| Structural Moiety | Type of Non-Covalent Interaction | Role in Supramolecular Assembly | Reference |

| Fmoc Group | π-π Stacking, Hydrophobic Interactions | Drives the initial self-assembly and ordering of molecules into fibrous networks. | nih.gov |

| Piperazine Ring | Hydrogen Bonding (N atoms as acceptors) | Acts as a connector or a guest in host-guest systems; contributes to network stability. | rsc.orgresearchgate.net |

| Carboxylic Acid | Hydrogen Bonding (Donor and Acceptor) | Forms strong, directional bonds that help define the architecture of the assembly. | rsc.org |

Analytical Characterization Techniques in Research Contexts

Advanced Spectroscopic Methods for Structural Elucidation

The unambiguous confirmation of the chemical structure of 4-Fmoc-1-piperazineacetic acid hydrate (B1144303) relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are utilized to confirm the presence of the key functional groups and their connectivity.

In a typical ¹H NMR spectrum of 4-Fmoc-1-piperazineacetic acid hydrate, distinct signals corresponding to the aromatic protons of the fluorenyl group, the protons of the piperazine (B1678402) ring, the methylene (B1212753) protons of the acetic acid moiety, and the methine proton of the Fmoc group can be observed. The integration of these signals confirms the relative number of protons in each environment, while their splitting patterns (multiplicity) provide information about neighboring protons.

Similarly, a ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the carbamate (B1207046) and the carboxylic acid, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the piperazine ring and the acetic acid side chain.

Illustrative NMR Data for this compound:

| ¹H NMR | ¹³C NMR | |||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment |

| 7.80 - 7.30 | m | Ar-H (Fmoc) | 171.5 | C=O (acid) |

| 4.50 | d | O-CH₂ (Fmoc) | 155.0 | C=O (carbamate) |

| 4.25 | t | CH (Fmoc) | 144.0, 141.5, 128.0, 127.5, 125.5, 120.0 | Ar-C (Fmoc) |

| 3.60 | t | N-CH₂ (piperazine) | 67.0 | O-CH₂ (Fmoc) |

| 3.20 | s | N-CH₂-COOH | 58.0 | N-CH₂-COOH |

| 2.60 | t | N-CH₂ (piperazine) | 52.0 | N-CH₂ (piperazine) |

| 47.0 | CH (Fmoc) |

Note: This data is illustrative and representative of the expected chemical shifts for the compound.

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The anhydrous molecular weight of 4-Fmoc-1-piperazineacetic acid is 366.41 g/mol . sigmaaldrich.comscbt.com Electrospray ionization (ESI) is a common technique used for this type of analysis, which would typically show the protonated molecule [M+H]⁺ at m/z 367.4.

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its incorporation during chemical reactions, most notably in SPPS.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound. A reversed-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of an aqueous solvent (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile. The compound is detected using a UV detector, as the fluorenyl group of the Fmoc moiety is strongly chromophoric. A pure sample will exhibit a single major peak at a characteristic retention time. Purity is typically reported as a percentage of the total peak area. Commercial suppliers often specify a purity of ≥97.0% for this reagent. sigmaaldrich.com

Illustrative HPLC Method for Purity Analysis:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Expected Retention Time | ~12.5 min |

Note: This is a typical, illustrative HPLC method.

In the context of reaction monitoring , for instance during the coupling step in SPPS, HPLC can be used to analyze the reaction mixture to ensure the complete consumption of the this compound and the formation of the desired peptide product. This allows for the optimization of reaction times and coupling reagents to maximize the yield and purity of the target peptide.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique that can provide the precise three-dimensional structure of a molecule in its crystalline state. This method would be the definitive way to determine the absolute stereochemistry (if applicable) and the preferred solid-state conformation of this compound.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

To date, a search of the publicly available crystallographic databases does not indicate that the crystal structure of this compound has been determined and published. However, if such a study were to be conducted, it would provide invaluable information about the molecule's conformation, including the puckering of the piperazine ring and the orientation of the Fmoc and acetic acid substituents.

Information Obtainable from a Hypothetical X-ray Crystallography Study:

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Information on hydrogen bonding and other non-covalent interactions in the crystal lattice. |

This structural information is crucial for understanding the molecule's physical properties and its behavior in chemical reactions, as well as for computational modeling studies.

Emerging Research Directions and Future Perspectives for 4 Fmoc 1 Piperazineacetic Acid Hydrate

Novel Catalytic Methods for Transformations Involving the Compound

The lability of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to basic conditions is a cornerstone of solid-phase peptide synthesis (SPPS). Traditionally, piperidine (B6355638) has been the reagent of choice for Fmoc deprotection. However, safety and environmental concerns have spurred the investigation into alternative, milder, and more efficient catalytic methods.

Recent research has highlighted the combination of piperazine (B1678402) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a highly effective and safer alternative for rapid Fmoc removal. rsc.org This synergistic mixture has been shown to achieve complete deprotection in under a minute, rivaling the speed of piperidine. rsc.org The use of piperazine, a key structural component of 4-Fmoc-1-piperazineacetic acid hydrate (B1144303), in these deprotection cocktails underscores a move towards reagents with improved safety profiles.

These advancements in catalytic deprotection strategies are directly applicable to syntheses involving 4-Fmoc-1-piperazineacetic acid hydrate, paving the way for more efficient and cleaner synthetic protocols.

| Deprotection Reagent/Method | Key Advantages | Relevant Findings |

|---|---|---|

| Piperazine/DBU | Rapid and efficient Fmoc removal, safer alternative to piperidine. | Achieves complete deprotection in less than a minute. rsc.org |

| Microwave-assisted Piperazine | Accelerated deprotection, reduced side reactions. | Complete Fmoc removal in 3 minutes with minimized aspartimide formation. google.com |

| Piperazine with HOBt | Minimizes base-induced side reactions. | Reduces aspartimide formation and racemization of C-terminal cysteine. uspto.govresearchgate.net |

Applications in Combinatorial Chemistry and Library Synthesis

This compound serves as a valuable building block in combinatorial chemistry for the generation of diverse molecular libraries. Its unique structure, combining a piperazine ring with an acetic acid moiety, allows for the introduction of conformational constraints and novel pharmacophoric features into peptide and peptidomimetic libraries.

In the realm of peptidomimetics, this compound can be used to replace native amino acid residues, thereby altering the backbone structure and improving properties such as proteolytic stability and bioavailability. The piperazine core can act as a scaffold to which various side chains and functional groups can be attached, leading to a high degree of molecular diversity.

The principles of split-and-pool synthesis, a cornerstone of combinatorial chemistry, can be readily applied using this compound in standard SPPS protocols. This enables the rapid generation of large libraries of compounds for high-throughput screening to identify hits for drug discovery and other biological applications. The compatibility of the Fmoc protecting group with a wide range of reaction conditions allows for its seamless integration into established synthetic workflows for creating libraries of complex organic molecules.

Moreover, the application of this building block extends to the synthesis of encoded libraries, where each compound is tagged with a unique chemical identifier, such as a DNA sequence. This technology allows for the screening of vastly larger libraries and the rapid identification of active compounds. researchgate.net

Computational Modeling of Reactivity and Interaction Profiles

Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools in modern drug discovery and materials science. These techniques offer profound insights into the conformational behavior, reactivity, and interaction profiles of molecules, thereby guiding rational design and experimental efforts.

For peptides and peptidomimetics incorporating the 4-Fmoc-1-piperazineacetic acid moiety, MD simulations can predict the preferred three-dimensional structures and dynamic behavior in solution and when interacting with biological targets. researchgate.netnih.gov By understanding the conformational landscape of these molecules, researchers can design peptidomimetics with specific secondary structures or interaction motifs.

Computational studies can also elucidate the electronic properties of the piperazineacetic acid unit, providing insights into its reactivity and potential for non-covalent interactions such as hydrogen bonding and electrostatic interactions. This information is crucial for predicting binding affinities and designing molecules with enhanced target specificity. For instance, simulations can model the interaction of a library of piperazine-containing compounds with a protein target to identify key binding residues and guide the optimization of lead compounds. nih.gov

The use of computational methods can significantly accelerate the discovery process by prioritizing synthetic targets and reducing the need for extensive empirical screening.

Sustainable and Green Chemistry Initiatives in its Utilization

The pharmaceutical industry is increasingly focusing on sustainable and green chemistry practices to minimize its environmental impact. Solid-phase peptide synthesis, a primary application for this compound, has traditionally been associated with the use of large volumes of hazardous solvents and reagents.

A major focus of green chemistry in SPPS is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. nih.gov Researchers are actively investigating greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP) for both the coupling and deprotection steps. researchgate.netresearchgate.net The solubility and reactivity of this compound in these green solvents are critical considerations for its adoption in sustainable synthetic protocols.

The development of aqueous SPPS strategies, utilizing water-compatible protecting groups, represents a significant leap forward in sustainable peptide synthesis. nih.gov While not directly employing the standard Fmoc group, these advancements inspire the design of novel water-soluble building blocks based on the piperazineacetic acid scaffold for future green synthesis platforms.

| Green Chemistry Initiative | Description | Relevance to this compound |

|---|---|---|

| Green Solvents | Replacement of hazardous solvents (e.g., DMF) with safer alternatives (e.g., 2-MeTHF, GVL). nih.govresearchgate.netresearchgate.net | Enhances the sustainability of synthetic processes utilizing the compound. |

| Alternative Deprotection Agents | Use of safer bases like piperazine instead of piperidine for Fmoc removal. rsc.orgacsgcipr.org | The core structure of the compound aligns with this green chemistry approach. |

| Solvent Reduction Strategies | Techniques like in-situ Fmoc removal to minimize solvent waste. | Applicable to SPPS protocols involving the compound to improve process efficiency. |

| Aqueous Peptide Synthesis | Development of SPPS methods in water using water-compatible protecting groups. nih.gov | Inspires future design of water-soluble derivatives of the compound. |

Q & A

Q. What are the key synthetic pathways for 4-Fmoc-1-piperazineacetic acid hydrate, and how do reaction conditions influence yield?

The synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection of piperazine derivatives. A common approach includes:

- Step 1 : Reacting piperazine with Fmoc-protecting reagents (e.g., fluorenylmethanol and a base like sodium hydride) to form Fmoc-piperazine intermediates .

- Step 2 : Introducing acetic acid derivatives via nucleophilic substitution or coupling reactions. For example, bromoacetic acid can be used under basic conditions (e.g., potassium hydroxide in ethanol) to functionalize the piperazine ring .

- Critical Factors : Reaction time, temperature, and stoichiometry of reagents significantly impact yield. For instance, refluxing in anhydrous solvents (e.g., DMF) under inert atmospheres minimizes side reactions . Reported yields range from 74% to 85%, depending on purification methods like flash chromatography .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers. The compound is hygroscopic; desiccants like silica gel should be used to prevent hydration/degradation .

- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid contact with oxidizers (e.g., permanganates), as decomposition may release toxic gases like CO or NOx .

- Stability Monitoring : Regular TLC or HPLC analysis (e.g., using C18 columns with UV detection) ensures integrity. Degradation products, if any, should be identified via mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation : Use H/C NMR to verify Fmoc and piperazine moieties. For example, the Fmoc group shows aromatic protons at δ 7.3–7.8 ppm .

- Purity Assessment : Reverse-phase HPLC with a gradient elution (acetonitrile/water + 0.1% TFA) is recommended. Purity >98% is critical for peptide synthesis applications .

- Hydrate Confirmation : Thermogravimetric analysis (TGA) quantifies water content, while IR spectroscopy identifies O–H stretching (~3400 cm) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound in solid-phase peptide synthesis (SPPS)?

- Activation Strategy : Use carbodiimides (e.g., DCC) with coupling agents like HOBt or OxymaPure to enhance efficiency and reduce racemization .

- Solvent Selection : Anhydrous DCM or DMF improves reagent solubility. Suboptimal solvent choice may lead to incomplete Fmoc deprotection or low coupling yields .

- Contradiction Resolution : If low yields occur (e.g., <70%), troubleshoot by varying activation time (30–60 min) or adding catalytic DMAP. Compare results with published protocols using similar piperazine derivatives .

Q. What are the challenges in resolving structural contradictions between computational predictions and experimental data for this compound?

- Case Study : Discrepancies in predicted vs. observed solubility (e.g., computational models suggesting higher solubility than experimental values) may arise from hydrate formation or aggregation. Use dynamic light scattering (DLS) to detect aggregates .

- Crystallography : Single-crystal X-ray diffraction resolves hydrogen-bonding networks. For example, hydrates often form intermolecular H-bonds between water and the carboxylic acid group, altering packing efficiency .

- Mitigation : Cross-validate computational models (e.g., DFT) with experimental data from multiple batches to account for hydrate variability .

Q. How does this compound facilitate the development of targeted drug delivery systems?

- Role in Prodrug Design : The Fmoc group enhances lipophilicity, improving cell membrane permeability. After intracellular cleavage (e.g., via piperazine ring functionalization), the acetic acid moiety enables conjugation to targeting ligands (e.g., folate) .

- Methodological Insight : Radiolabeling (e.g., with C) tracks biodistribution. For example, in vivo studies in murine models show enhanced tumor uptake when conjugated to pH-sensitive linkers .

- Challenges : Balancing hydrophilicity/hydrophobicity for renal clearance vs. prolonged circulation. Adjust the spacer length between Fmoc and acetic acid to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.